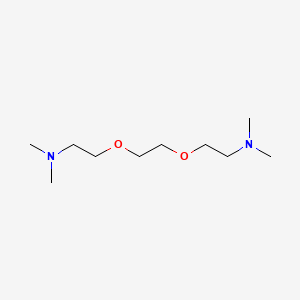![molecular formula C21H15BrN2O2 B11707711 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide is a compound that belongs to the class of benzoxazole derivatives.
Méthodes De Préparation
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The reaction conditions may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Its anticancer properties have been explored, particularly in the treatment of colorectal carcinoma.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis . In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide can be compared with other similar compounds, such as:
2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol: This compound also exhibits fluorescence and has been studied for its photophysical properties.
2-phenyl benzoxazole sulfonamide: This compound has shown potential antitubercular activity and has been evaluated for its ability to inhibit the growth of Mycobacterium tuberculosis.
Propriétés
Formule moléculaire |
C21H15BrN2O2 |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-6-7-15(21-24-17-4-2-3-5-19(17)26-21)12-18(13)23-20(25)14-8-10-16(22)11-9-14/h2-12H,1H3,(H,23,25) |
Clé InChI |
GONVWAOKSANLRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)



![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)

![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11707697.png)

![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)

